Product packaging for Methyl 4-aminopyridine-2-carboxylate(Cat. No.:CAS No. 71469-93-7)

Methyl 4-aminopyridine-2-carboxylate

Cat. No.: B1309164
CAS No.: 71469-93-7
M. Wt: 152.15 g/mol
InChI Key: YHOVYZINCVIRGK-UHFFFAOYSA-N
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Description

Structural and Chemical Significance of Methyl 4-aminopyridine-2-carboxylate in Research

The chemical reactivity and utility of this compound are intrinsically linked to its distinct structural features. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts specific electronic properties to the molecule. The presence of the electron-donating amino group at the 4-position and the electron-withdrawing methyl carboxylate group at the 2-position creates a unique electronic distribution within the ring, influencing its reactivity in various chemical transformations. a2bchem.com

The amino group serves as a nucleophilic center and a site for the introduction of diverse functional groups, while the methyl carboxylate group can undergo hydrolysis, amidation, or other ester-related reactions. This dual functionality allows for the strategic modification of the molecule at two different positions, enabling the synthesis of a wide array of derivatives with tailored properties. a2bchem.com The precise arrangement of these functional groups on the pyridine scaffold is crucial for its application as a key intermediate in the synthesis of complex molecules. tyndallabs.comchemicalbook.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 71469-93-7
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance White to light yellow powder/crystal
Melting Point 129-130 °C

This table presents key physicochemical properties of this compound. organicintermediate.comnih.gov

Overview of Research Domains for this compound

The unique structural and chemical attributes of this compound have positioned it as a valuable tool in several areas of scientific investigation. Its primary application lies in the field of medicinal chemistry, where it serves as a critical starting material for the synthesis of novel therapeutic agents. tyndallabs.comorganicintermediate.com Beyond its role in drug discovery, this compound is also being explored in the realm of materials science.

Pharmaceutical Research

In the pharmaceutical sector, this compound is recognized as a key intermediate in the development of new drugs. tyndallabs.comchemicalbook.com Its versatile structure allows medicinal chemists to construct complex molecules with a wide range of biological activities.

Detailed Research Findings:

A significant and recent application of this compound is in the synthesis of Suzetrigine (VX-548) , a novel, non-opioid analgesic that has reached the New Drug Application (NDA) stage. a2bchem.compatsnap.com Suzetrigine is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8, which plays a crucial role in the transmission of pain signals in the peripheral nervous system. a2bchem.comresearchgate.netnih.gov The high selectivity of Suzetrigine for Nav1.8 is a key feature, as it is designed to treat moderate to severe pain without the addictive potential associated with opioids. researchgate.netnih.govapsf.org The synthesis of Suzetrigine highlights the importance of this compound as a foundational scaffold upon which the more complex and pharmacologically active molecule is built. a2bchem.comtyndallabs.com

While specific, publicly available, detailed research findings on other direct derivatives are limited, the general application of aminopyridine scaffolds in drug discovery is well-documented. For instance, the broader class of aminopyridines has been investigated for the development of inhibitors for human topoisomerase II, an established target in cancer therapy. nih.gov This suggests that derivatives of this compound could be synthesized and evaluated for similar activities.

Table 2: Research Applications of this compound

Research DomainApplicationDetailed Finding/Example
Medicinal Chemistry Pharmaceutical IntermediateKey starting material for the synthesis of Suzetrigine (VX-548), a selective Nav1.8 inhibitor for the treatment of acute pain. a2bchem.comtyndallabs.compatsnap.com
Organic Synthesis Building BlockUtilized in multi-step syntheses to construct complex heterocyclic molecules. organicintermediate.com
Neurological Research Tool CompoundThe parent compound, 4-aminopyridine (B3432731), is used to study ion channel function, suggesting potential for derivatives in this area. organicintermediate.com

This table summarizes the primary research domains and specific applications of this compound.

Materials Science

The application of this compound extends beyond pharmaceuticals into the field of materials science. Its unique molecular structure and electronic properties make it a candidate for the preparation of novel organic functional materials. organicintermediate.com The pyridine ring and the amino group can participate in electron movement and transfer, which are desirable characteristics for the development of organic semiconductor materials. organicintermediate.com

Detailed Research Findings:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B1309164 Methyl 4-aminopyridine-2-carboxylate CAS No. 71469-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOVYZINCVIRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396027
Record name Methyl 4-aminopyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71469-93-7
Record name Methyl 4-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Aminopyridine-2-carboxylate
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Synthetic Methodologies and Chemical Transformations of Methyl 4 Aminopyridine 2 Carboxylate

Established Synthetic Pathways for Methyl 4-aminopyridine-2-carboxylate

Established methods for the synthesis of this compound primarily involve the transformation of a precursor molecule, highlighting fundamental chemical reactions.

Synthesis from Methyl 4-azidopyridine-2-carboxylate

A common and efficient method for preparing this compound is through the reduction of Methyl 4-azidopyridine-2-carboxylate. chemicalbook.com This reaction specifically targets the azide (B81097) group, converting it to an amino group while leaving the rest of the molecule intact. The process involves dissolving the azide precursor in methanol (B129727) and adding a palladium on carbon (10% w) catalyst. chemicalbook.com The mixture is then subjected to hydrogen gas under pressure, which facilitates the reduction. chemicalbook.com After the reaction is complete, the catalyst is removed by filtration to yield the final product. chemicalbook.com

Synthesis of this compound

Starting Material Reagents Solvent Conditions Product Yield

Reaction with Aldehydes to Form Derivatives

The amino group on the pyridine (B92270) ring of this compound is nucleophilic, allowing it to react with various electrophiles, including aldehydes. xsu.com This reaction typically results in the formation of an imine derivative. xsu.com Studies on the broader class of 2-aminopyridines have shown they can react with aldehydes in situ to form imines, which can then participate in more complex, multi-component reactions. nih.gov For instance, imines formed from 2-aminopyridines and aldehydes can undergo rhodium(III)-catalyzed activation and coupling to produce fused heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones. nih.gov This demonstrates a foundational reaction pathway for creating a wide range of derivatives from aminopyridine scaffolds.

Advanced Synthetic Strategies and Innovations

Beyond fundamental pathways, advanced strategies are employed to utilize this compound in creating novel compounds with specialized functions.

Click Compound Condensation Reactions

The chemical reactivity of this compound is suitable for its use in click compound condensation reactions. organicintermediate.com This type of reaction is known for its high efficiency and specificity. In the context of drug development, this compound can be condensed with other nitrogen-containing heterocyclic rings to form molecules with specific structures and biological activities, such as those found in certain antifungal drugs. organicintermediate.com

Introduction of Functional Groups for Activity Alteration

The structure of this compound serves as a versatile scaffold that can be chemically modified to alter its biological activity. xsu.comorganicintermediate.com By introducing different functional groups onto the core molecule, a diverse array of derivatives can be synthesized for various applications, including pharmaceuticals and pesticides. xsu.comorganicintermediate.com For example, reacting the compound with substances containing phosphorus or sulfur can lead to the creation of novel organophosphorus or organosulfur pesticides with potentially improved activity and selectivity. organicintermediate.com This adaptability makes it a key intermediate in the development of new active compounds. organicintermediate.com

Chemical Reactivity and Derivatization Studies

The chemical behavior of this compound is dominated by the reactivity of its amino and ester functional groups, which allows for extensive derivatization. xsu.com

The nucleophilic amino group readily reacts with electrophilic reagents. xsu.com It can react with acyl halides or acid anhydrides to produce the corresponding amide derivatives. xsu.com As previously mentioned, it also reacts with aldehydes and ketones to yield imines. xsu.com

The ester group can undergo hydrolysis under either acidic or alkaline conditions, which converts the methyl ester back into a carboxylic acid. xsu.com Additionally, it can participate in ester exchange (transesterification) reactions when treated with another alcohol, resulting in the formation of a different ester compound. xsu.com This dual reactivity provides multiple avenues for creating a wide range of derivatives from the parent molecule.

Reactivity of this compound Functional Groups

Functional Group Type of Reaction Reacts With Resulting Product
Amino Group (-NH₂) (Nucleophilic) Acylation Acyl halides, Acid anhydrides Amide derivatives xsu.com
Imine Formation Aldehydes, Ketones Imine derivatives xsu.com
Ester Group (-COOCH₃) Hydrolysis Acid or Base Carboxylic acid xsu.com

Nucleophilicity of the Amino Group

The amino group (-NH₂) at the C-4 position of the pyridine ring is a key site of reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in a range of reactions where it attacks electron-deficient centers. organicintermediate.com

The amino group, along with the adjacent pyridine nitrogen, can also be utilized in the synthesis of fused heterocyclic systems. For example, reactions analogous to those used for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines could potentially be applied, where the pyridine nitrogen acts as the initial nucleophile, followed by cyclization involving the amino group. rsc.org

Reactivity of the Ester Group, including Hydrolysis

The methyl ester group (-COOCH₃) at the C-2 position provides an electrophilic site for nucleophilic attack. The carbonyl carbon is electron-deficient due to the electronegativity of the two adjacent oxygen atoms, making it susceptible to reaction with various nucleophiles. auburn.edu

One of the most fundamental reactions of the ester group is hydrolysis, the cleavage of the ester bond by water. This reaction can be catalyzed by either acid or base. organicintermediate.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates attack by a weak nucleophile like water. This process is reversible. organicintermediate.comauburn.edu

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is deprotonated and shows no tendency to react with the alcohol by-product. This process results in the formation of the corresponding carboxylate salt and methanol. organicintermediate.com

The conditions for ester hydrolysis can significantly impact the reaction outcome.

ConditionCatalystMechanismProductsReversibilitySource
AcidicH⁺Protonation of carbonyl oxygen enhances electrophilicity for water attack.4-aminopyridine-2-carboxylic acid + MethanolReversible organicintermediate.com
AlkalineOH⁻Direct nucleophilic attack by hydroxide ion on the carbonyl carbon.4-aminopyridine-2-carboxylate salt + MethanolIrreversible organicintermediate.com

Beyond hydrolysis, the ester group can react with other nucleophiles. For example, reaction with amines can lead to amides (aminolysis), and reaction with alcohols can lead to a different ester (transesterification).

Catalytic Approaches in this compound Synthesis and Modification

Catalysis offers powerful methods for the synthesis and functionalization of complex molecules like this compound. Transition-metal catalysis, in particular, provides efficient pathways for forming new bonds under mild conditions.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov For a substrate like this compound, palladium catalysts can be employed to modify the molecule at several positions.

Potential Palladium-Catalyzed Transformations:

N-Arylation: The amino group can be arylated using palladium catalysts in a Buchwald-Hartwig-type amination reaction. This involves coupling the amino group with aryl halides or triflates to form N-aryl-4-aminopyridine derivatives. mit.edu Such reactions have been successfully applied to a wide range of amine nucleophiles and aryl electrophiles. mit.eduacs.org

C-H Functionalization: Palladium catalysts can direct the functionalization of C-H bonds on the pyridine ring. While the specific regioselectivity would need to be determined, methods for the remote C-H arylation and olefination of aminopyrimidine cores have been developed, suggesting that similar strategies could be applied to the pyridine scaffold. rsc.org This would allow for the introduction of aryl or vinyl groups at positions that are otherwise difficult to access.

Cross-Coupling of Halogenated Derivatives: If a halogenated version of this compound were used (e.g., with a bromine or chlorine atom on the pyridine ring), it could serve as an electrophile in classic palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira reactions. This would enable the formation of new C-C bonds, attaching various alkyl, aryl, or alkynyl groups to the pyridine ring. Carboxylate-assisted C-H activation is another pathway that can be facilitated by palladium catalysts. nih.gov

The table below summarizes potential palladium-catalyzed reactions for the modification of this compound based on established methodologies for similar substrates.

Reaction TypeReactive Site on SubstrateCoupling PartnerPotential ProductReference ReactionSource
Buchwald-Hartwig AminationAmino group (-NH₂)Aryl Halide/TriflateN-Aryl-4-aminopyridine derivativeN-arylation of amidines and anilines mit.eduacs.org
Remote C-H ArylationPyridine ring C-H bondAryl HalideAryl-substituted pyridine derivativeC5-arylation of 2-aminopyrimidines rsc.org
Suzuki CouplingHalogenated pyridine ring (hypothetical)Aryl/Vinyl Boronic AcidAryl/Vinyl-substituted pyridine derivativeGeneral cross-coupling nih.gov
Heck ReactionHalogenated pyridine ring (hypothetical)AlkeneVinyl-substituted pyridine derivativeGeneral cross-coupling nih.gov

These catalytic methods highlight the potential for extensive derivatization of the this compound scaffold, making it a highly adaptable building block for the synthesis of more complex target molecules.

Medicinal Chemistry Applications of Methyl 4 Aminopyridine 2 Carboxylate Derivatives

Role as Pharmaceutical Intermediates in Drug Synthesis

As a crucial pharmaceutical intermediate, methyl 4-aminopyridine-2-carboxylate serves as a foundational building block for constructing more complex drug molecules. xsu.comorganicintermediate.com The presence of the amino and ester groups provides reactive sites for further chemical alterations, allowing for the introduction of various functional groups to modulate the biological activity and pharmacokinetic profiles of the resulting compounds. organicintermediate.com This structural flexibility has been exploited in the synthesis of drugs targeting a range of diseases, including bacterial, viral, fungal, and neoplastic disorders. xsu.com

Synthesis of Antibacterial Agents

The pyridine (B92270) nucleus is a common scaffold in many antibacterial agents. Derivatives of aminopyridine-carboxylates are explored for their potential to yield novel antibacterial drugs. nih.gov Research into related structures, such as methyl-2-aminopyridine-4-carboxylate derivatives, has shown that modifications to the aminopyridine core can lead to compounds with significant antibacterial activity. For instance, Schiff base derivatives have been synthesized and tested against various pathogenic bacterial strains. semanticscholar.org

In one study, specific derivatives demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the aromatic rings attached to the core structure are crucial for the antibacterial efficacy. semanticscholar.org

Table 1: Antibacterial Activity of Selected Methyl-2-aminopyridine-4-carboxylate Derivatives

Compound ID Substituent Group Activity vs. S. aureus Activity vs. X. campestris
3a Ethylidene Weak Weak
3b Benzylidene Weak Weak
3c 4-Hydroxy-3-methoxybenzylidene Good Moderate
3d 1H-Indol-3-ylmethylene Good Moderate

Data synthesized from studies on methyl-2-aminopyridine-4-carboxylate derivatives, indicating the potential for this class of compounds. semanticscholar.orgresearchgate.net

Synthesis of Antiviral Agents

This compound is a valuable intermediate for creating new antiviral drugs. xsu.comorganicintermediate.com The development of novel antiviral agents often involves the use of heterocyclic compounds as core structures. Nucleoside analogues, which are a cornerstone of antiviral therapy, can be synthesized using pyridine-based intermediates. rsc.org By modifying the aminopyridine-carboxylate structure, chemists can design molecules that potentially interfere with viral replication or entry into host cells. mdpi.com For example, pyrazolopyridine derivatives, which can be synthesized from aminopyridine precursors, have been investigated for their inhibitory effects against viruses such as Herpes simplex virus type 1 (HSV-1). researchgate.net

Development of Antifungal Drugs

The structural framework of this compound is also utilized in the synthesis of antifungal agents. organicintermediate.com The compound's reactive nature allows it to be condensed with other nitrogen-containing heterocyclic rings to form molecules with specific three-dimensional structures designed for antifungal activity. organicintermediate.com Research on related aminopyridine carboxylate derivatives has demonstrated their potential in this area. Certain synthesized Schiff base derivatives have shown promising activity against fungal pathogens like Candida albicans. researchgate.net These findings suggest that the aminopyridine-carboxylate scaffold is a viable starting point for developing new antifungal therapies. semanticscholar.org

Table 2: Antifungal Activity of Selected Methyl-2-aminopyridine-4-carboxylate Derivatives against C. albicans

Compound ID Substituent Group Zone of Inhibition (mm)
3a Ethylidene Moderately Active
3b Benzylidene Moderately Active
3c 4-Hydroxy-3-methoxybenzylidene 16
3d 1H-Indol-3-ylmethylene Good

Data from studies on related aminopyridine isomers, highlighting the antifungal potential of the core structure. researchgate.net

Exploration in Antitumor Research

In the field of oncology, this compound serves as an intermediate for synthesizing potential antitumor drugs. xsu.com Pyridine and pyrimidine (B1678525) derivatives are integral to many anticancer agents, including kinase inhibitors. nih.govnih.gov The 2,4-diaminopyrimidine (B92962) scaffold, structurally related to this compound, is a key component of several potent anticancer compounds. nih.gov By structurally modifying the this compound molecule, researchers can design and synthesize novel compounds for evaluation as potential cancer therapeutics. xsu.com Conjugating amino acid residues with aminopyridine derivatives has also been explored as a strategy to enhance anticancer potential. nih.gov

Neuropharmacological Investigations

Pyridine-containing compounds have demonstrated potential in neurological drug research, and this compound is no exception. organicintermediate.com It can be used as a tool compound or a synthetic precursor for molecules designed to interact with the central nervous system. organicintermediate.com

Studies on Neurotransmitter Transmission

Derivatives of aminopyridine are known to have effects on the nervous system. For example, 4-aminopyridine (B3432731) is recognized for its ability to enhance the release of neurotransmitters at synapses. nih.gov this compound can serve as a starting material for developing new compounds that modulate neurotransmitter transmission. organicintermediate.com Some studies suggest that certain pyridine compounds can regulate specific ion channels, such as potassium ion channels, thereby influencing the transmission of nerve impulses. organicintermediate.com This provides a theoretical basis for developing novel drugs for neurological disorders by modifying this core structure. organicintermediate.com

Ion Channel Regulation, specifically Potassium Ion Channels

The 4-aminopyridine (4-AP) core structure, which is central to this compound, is well-established as a non-selective blocker of voltage-gated potassium (K+) channels. nih.gov These channels are crucial for regulating cellular excitability, and their blockade can enhance neurotransmission and impulse conduction. nih.gov The mechanism of action involves the protonated form of the 4-amino group entering the open pore of the K+ channel from the intracellular side, effectively obstructing the flow of potassium ions. researchgate.netnih.gov

Derivatives of this compound are investigated for their potential to modulate K+ channel activity with improved specificity and potency. The presence of the methyl carboxylate group at the 2-position and the amino group at the 4-position influences the electronic properties and steric profile of the parent 4-AP molecule. These modifications can alter the binding affinity and selectivity for different K+ channel subtypes (e.g., KV1.1, KV1.2). For instance, modifications at positions adjacent to the ring nitrogen can significantly impact the pKa and lipophilicity of the molecule, which are critical factors for both crossing the blood-brain barrier and interacting with the channel pore. researchgate.net Research into novel 4-AP derivatives has shown that small structural changes can fine-tune their blocking efficacy and voltage-dependence, highlighting the therapeutic potential of this chemical class for conditions involving compromised neuronal conduction, such as multiple sclerosis. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives correlates with their biological activity. drugdesign.org The goal of these analyses is to identify which molecular features are responsible for the observed therapeutic effects and to guide the design of more potent and selective compounds. drugdesign.orgresearchgate.net

For aminopyridine derivatives, SAR studies have revealed several key insights:

The Pyridine Ring and Amino Group: The pyridine nitrogen and the 4-position amino group are generally essential for activity, particularly for K+ channel blockade, as they form the core pharmacophore that interacts with the channel pore. researchgate.net

Substituents on the Ring: The introduction of substituents, such as the methyl carboxylate group at the 2-position, significantly influences the molecule's properties. This ester group can affect solubility, membrane permeability, and metabolic stability. Furthermore, it can introduce new interaction points with biological targets through hydrogen bonding or steric effects. semanticscholar.orgnih.gov

Modifications of the Amino Group: Converting the primary amino group into more complex functionalities, such as in Schiff bases or amides, drastically alters the biological activity profile, often shifting it from ion channel modulation to antimicrobial or anticancer effects. semanticscholar.orgderpharmachemica.com

Influence of Physicochemical Properties: SAR analyses for aminopyridine derivatives often correlate activity with properties like lipophilicity (LogP), dipole moment, and molecular shape. derpharmachemica.com For example, in a series of synthesized methyl-2-aminopyridine-4-carboxylate derivatives, the antimicrobial activity was found to be influenced by the nature of the substituent on an attached aromatic ring. Electron-donating groups like hydroxyl and methoxy (B1213986) enhanced activity, while electron-withdrawing groups resulted in moderate activity, demonstrating that the electronic environment of the molecule is a critical determinant of its biological function. semanticscholar.org

These studies are crucial for the rational design of new derivatives with optimized therapeutic profiles. nih.gov

Development of Schiff Bases from this compound for Biological Activity

Schiff bases are a class of compounds formed by the condensation reaction between a primary amine and an aldehyde or ketone. semanticscholar.orgjocpr.com The amino group of this compound serves as a convenient handle for synthesizing a wide array of Schiff base derivatives. This transformation involves reacting the amine with various aromatic aldehydes or ketones, resulting in an imine or azomethine group (-C=N-) which is critical for their biological activity. nih.govmdpi.com

Schiff bases derived from aminopyridines are known to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. semanticscholar.orgmdpi.com The biological activity of these Schiff bases is often attributed to the toxophoric nature of the azomethine linkage. The specific activity can be tuned by varying the aldehyde or ketone reactant. For example, Schiff bases prepared from this compound and substituted aromatic aldehydes can exhibit different antimicrobial profiles depending on the substituents on the aromatic ring. semanticscholar.org Studies have shown that these compounds can be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netnih.gov

The great flexibility in their synthesis and the diverse structural aspects that can be achieved make Schiff bases an important area of research for developing new therapeutic agents from the this compound scaffold. semanticscholar.orgnih.gov

Metal Complexation Studies for Enhanced Biological Activity

The biological activity of Schiff bases derived from this compound can be significantly enhanced through complexation with metal ions. sapub.org The imine nitrogen and often other heteroatoms within the Schiff base structure can act as donor sites, allowing them to chelate with various metal ions to form stable coordination complexes. jocpr.comglobalresearchonline.net This strategy of metal coordination is a potent tool for generating new and more effective antimicrobial agents. clinmedjournals.org

Schiff base ligands derived from aminopyridines readily form stable complexes with a variety of transition metals, including cobalt(II), iron(II), nickel(II), and copper(II). jocpr.comresearchgate.netiiardjournals.org The synthesis of these complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., chloride or acetate) in a suitable solvent. globalresearchonline.netekb.eg

The resulting metal complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and the ligand. sapub.orgnih.gov Spectroscopic and analytical techniques are used to characterize these complexes and confirm the coordination of the metal to the ligand's donor atoms, which often include the azomethine nitrogen and the pyridine ring nitrogen. jocpr.comresearchgate.net This chelation process can alter the electronic properties of the ligand, increase its lipophilicity, and ultimately enhance its biological efficacy. nih.gov

A consistent finding in numerous studies is that the antimicrobial activity of Schiff base ligands is often potentiated upon complexation with transition metal ions. globalresearchonline.netmdpi.com According to Tweedy's chelation theory, complexation reduces the polarity of the metal ion, which increases the lipophilicity of the entire complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid membrane of microorganisms, allowing it to interfere with cellular processes more effectively. nih.gov

The metal complexes can disrupt cell respiration by blocking the metal-binding sites of enzymes or interfere with DNA replication. nih.gov Studies on complexes of Co(II), Ni(II), and Cu(II) with Schiff bases derived from aminopyridines have demonstrated moderate to good activity against various bacterial and fungal strains. researchgate.netsapub.org The minimal inhibitory concentration (MIC) is a common measure of antimicrobial efficacy, with lower values indicating higher potency. Data from various studies consistently show that metal complexes have lower MIC values compared to the parent Schiff base ligands. sapub.orgmdpi.com

Table 1: Antimicrobial Activity (MIC, µg/mL) of Representative Schiff Base Metal Complexes

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Schiff Base Ligand>250>250>250
Co(II) Complex12562.5125
Ni(II) Complex12562.562.5
Cu(II) Complex62.531.2562.5
Standard Drug<10<10<10

Note: Data are representative examples compiled from typical findings in the literature and are intended for illustrative purposes. Actual values can vary based on the specific ligand structure and experimental conditions.

Materials Science Applications of Methyl 4 Aminopyridine 2 Carboxylate

Application in Organic Semiconductor Materials Development

The distinct electronic characteristics of Methyl 4-aminopyridine-2-carboxylate make it a promising candidate for use in organic semiconductor materials. These materials are at the forefront of next-generation electronics, offering advantages such as flexibility, low cost, and tunable properties.

Role of Molecular Structure and Electronic Properties

The semiconducting properties of this compound are intrinsically linked to its molecular structure. The pyridine (B92270) ring, a heterocyclic aromatic compound, provides a conjugated π-system that facilitates charge transport. The presence of both an electron-donating amino group (-NH2) and an electron-withdrawing methyl carboxylate group (-COOCH3) on this ring creates a push-pull system. This electronic arrangement can lower the bandgap of the material, which is a crucial factor for semiconductor performance.

The amino group enhances the highest occupied molecular orbital (HOMO) energy level, while the carboxylate group influences the lowest unoccupied molecular orbital (LUMO) energy level. The relative positioning of these energy levels is critical for efficient charge injection and transport in organic electronic devices. Theoretical studies on similar aminopyridine structures suggest that the interplay of these functional groups allows for the tuning of the electronic properties, which is a key aspect in the design of novel organic semiconductors.

Table 1: Calculated Electronic Properties of a Representative Aminopyridine Derivative (Note: Data is for a representative compound and illustrates the typical range of electronic properties for this class of materials.)

PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy-2.5
Band Gap (LUMO-HOMO)3.3

This interactive table provides a glimpse into the electronic characteristics that make aminopyridine derivatives suitable for semiconductor applications.

Optoelectronic Property Manifestation

The unique electronic structure of this compound directly influences its optoelectronic properties, making it suitable for applications in devices such as organic light-emitting diodes (OLEDs). The ability of the molecule to support stable excited states and facilitate radiative recombination is key to its potential as an emissive or charge-transporting material in OLEDs.

When incorporated into an organic semiconductor device, the compound can participate in the movement and transfer of electrons. organicintermediate.com By blending or copolymerizing this compound with other organic molecules, it is possible to fabricate organic semiconductor films with tailored properties for specific device applications, including OLEDs and organic field-effect transistors (OFETs). organicintermediate.com Research on related aminopyridine derivatives has shown their potential as hole-transporting materials in OLEDs, contributing to devices with high efficiency and brightness. The specific optoelectronic performance would be dependent on the final device architecture and the other materials used in conjunction with it.

Use as Auxiliary Agents in Polymer Materials

Beyond its applications in electronics, this compound serves as a valuable auxiliary agent in polymer materials, particularly in thermosetting resins like epoxies. Its incorporation can lead to significant improvements in the material's physical and chemical properties.

Improvement of Thermal Stability in Polymers

The addition of this compound to polymer matrices, such as epoxy resins, has been shown to enhance their thermal stability. organicintermediate.com This improvement is attributed to the chemical interaction between the additive and the polymer. The amino group of this compound can act as a curing agent or co-curing agent for epoxy resins.

During the curing process, the amino group reacts with the epoxide rings of the resin, leading to the formation of a highly cross-linked network. This dense network structure restricts the thermal motion of the polymer chains, thus increasing the energy required for thermal degradation. Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of polymers. An increase in the onset temperature of decomposition in TGA curves for epoxy resins modified with aminopyridine derivatives would provide evidence of this enhanced thermal stability.

Table 2: Illustrative Thermal Properties of a Standard vs. a Modified Epoxy Resin (Note: This data is representative and intended to illustrate the expected improvements in thermal properties.)

MaterialOnset Decomposition Temperature (Td, °C)Char Yield at 600°C (%)
Standard Epoxy Resin32015
Epoxy Resin with Aminopyridine Additive35025

This interactive table highlights the potential enhancements in thermal stability that can be achieved by incorporating aminopyridine-based auxiliary agents.

Enhancement of Mechanical Properties in Polymers

The incorporation of this compound can also lead to a significant enhancement of the mechanical properties of polymers. The formation of a robust, cross-linked network, as described above, not only improves thermal stability but also increases the strength and stiffness of the material.

The increased cross-link density results in a more rigid polymer structure, which can translate to a higher tensile strength and Young's modulus. These improvements make the resulting polymer composites more durable and suitable for a wider range of applications where mechanical robustness is critical. The extent of improvement in mechanical properties is dependent on factors such as the concentration of the additive and the curing conditions.

Table 3: Representative Mechanical Properties of a Standard vs. a Modified Epoxy Resin (Note: This data is illustrative and demonstrates the anticipated improvements in mechanical performance.)

MaterialTensile Strength (MPa)Young's Modulus (GPa)
Standard Epoxy Resin602.5
Epoxy Resin with Aminopyridine Additive853.5

This interactive table showcases the potential for enhanced mechanical strength and stiffness in polymers modified with aminopyridine derivatives.

Formation of Cross-Linked Structures in Epoxy Resins

The fundamental mechanism behind the improvements in both thermal and mechanical properties is the formation of a cross-linked network structure within the epoxy resin. The primary amino group (-NH2) of this compound is nucleophilic and readily attacks the electrophilic carbon atoms of the epoxy rings.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural analysis of Methyl 4-aminopyridine-2-carboxylate, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In ¹H NMR analysis of a derivative, the protons of the this compound moiety exhibit characteristic chemical shifts. For a related compound, the methyl ester protons (-OCH₃) typically appear as a singlet around 3.89 ppm. The aromatic protons on the pyridine (B92270) ring display distinct signals influenced by their electronic environment, which includes both the amino and carboxylate substituents.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For a derivative, the carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum. The carbons of the pyridine ring resonate at chemical shifts characteristic of aromatic heterocyclic systems, with their precise positions influenced by the amino and methyl carboxylate groups.

Interactive Data Table: Representative NMR Data for a this compound Derivative
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-OCH₃3.89 (s)Not specified
Pyridine Ring H7.69-7.89 (m)Not specified
Pyridine Ring H8.48 (d, J=2.4 Hz)Not specified

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to specific molecular vibrations. Key peaks would include N-H stretching vibrations for the amino group, C=O stretching for the ester carbonyl, and C-N and C-O stretching bands, as well as aromatic C-H and C=C stretching vibrations from the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyridine ring system. In the analysis of reaction products, UV spectra are often recorded at specific wavelengths, such as 215 nm, to monitor the progress of a reaction.

Mass Spectrometry (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is frequently used to confirm the mass of molecules synthesized from this compound. For instance, in the synthesis of a larger molecule, the mass of the resulting product containing the this compound core is confirmed by its [M+H]⁺ ion peak.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. This technique is crucial for unequivocally confirming the identity of newly synthesized compounds derived from this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen in a sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on its molecular formula, C₇H₈N₂O₂. This comparison serves as a critical verification of the compound's purity and empirical formula.

Interactive Data Table: Theoretical Elemental Composition of this compound
ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01784.0755.26%
HydrogenH1.0188.085.30%
NitrogenN14.01228.0218.42%
OxygenO16.00232.0021.03%
Total 152.17 100.00%

Chromatographic Methods (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to separate components of a mixture. In the synthesis of derivatives, TLC is employed to monitor the conversion of this compound to the desired product. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. For example, in a reaction to synthesize a derivative, the disappearance of the spot corresponding to this compound and the appearance of a new spot for the product would be observed on the TLC plate.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides fundamental insights into molecular geometry, stability, and reactivity. However, specific DFT studies on Methyl 4-aminopyridine-2-carboxylate are not available in the reviewed literature. Consequently, detailed data on its conformational analysis, predicted molecular structure, frontier molecular orbitals, charge distribution, and electrostatic potential are not publicly documented.

Conformational Analysis and Molecular Structure Prediction

A conformational analysis is essential to identify the most stable three-dimensional arrangement of a molecule's atoms, which governs its physical properties and biological activity. Such an analysis, typically performed using DFT methods, has not been reported for this compound. Therefore, validated data on its optimized geometry, including bond lengths, bond angles, and dihedral angles, are unavailable.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and kinetic stability. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO indicates the molecule's excitability and reactivity. For this compound, FMO analyses have not been published, leaving its electronic properties and reactivity patterns theoretically uncharacterized.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It quantifies charge transfer, hyperconjugative interactions, and stabilization energies, offering deep insights into intramolecular interactions. There are no published NBO studies for this compound, preventing a detailed understanding of its internal electronic stabilization.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which is critical for understanding its intermolecular interactions and reaction mechanisms. An MEP analysis for this compound has not been found in the public literature.

Molecular Docking Studies for Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. While the compound is mentioned as an intermediate in patents for potential therapeutics, specific molecular docking studies detailing its binding modes and affinities with any particular biological target are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and optimizing lead candidates in drug discovery. A search of scientific databases indicates that no QSAR models have been developed or published for a series of compounds that includes this compound for any specific biological endpoint.

Solubility Modeling and Prediction

Solubility is a critical physicochemical property that influences the bioavailability of a drug and the design of separation and purification processes. Computational models are frequently employed to predict the solubility of a compound under various conditions, such as temperature and solvent composition, thereby reducing the need for extensive and time-consuming experimental work.

Jouyban-Acree Model

The Jouyban-Acree model is a widely used mathematical model for correlating the solubility of a solute in binary solvent mixtures at various temperatures. The model takes into account the contributions of the individual solvents and their interactions. The general form of the Jouyban-Acree model is expressed as:

where x_{m,T} is the mole fraction solubility of the solute in the solvent mixture at temperature T, f_1 and f_2 are the mole fractions of the respective solvents in the initial binary solvent mixture, x_{1,T} and x_{2,T} are the mole fraction solubilities of the solute in the pure solvents 1 and 2 at temperature T, and J_i are the model constants obtained by fitting the model to experimental solubility data.

Without experimental solubility data for this compound in binary solvent systems, the Jouyban-Acree model parameters cannot be determined.

van't Hoff-Jouyban-Acree Model

The van't Hoff-Jouyban-Acree model is an extension of the Jouyban-Acree model that incorporates the van't Hoff equation to describe the temperature dependence of solubility in the pure solvents. This model is particularly useful for predicting solubility at temperatures where experimental data is unavailable. The equation is represented as:

Here, A_1, B_1, A_2, and B_2 are the van't Hoff model constants for the solubility of the solute in pure solvents 1 and 2, respectively.

The application of this model is contingent on the availability of experimental solubility data for this compound in both pure and mixed solvents across a range of temperatures.

Modified Apelblat-Jouyban-Acree Model

This model combines the Modified Apelblat equation, which describes solubility in pure solvents as a function of temperature, with the Jouyban-Acree model for mixed solvents. The Modified Apelblat equation is given by:

where A, B, and C are the Apelblat parameters for a given solute-solvent system. The combined model provides a more accurate representation of solubility over a wider temperature range.

As with the previous models, the absence of experimental solubility data for this compound prevents the determination of the necessary model parameters.

Apelblat Model and van't Hoff Model

The Apelblat and van't Hoff models are fundamental equations used to correlate the solubility of a solute in a pure solvent as a function of temperature.

The Apelblat equation is an empirical model that provides a good fit for many solid-liquid equilibrium systems:

ln(x) = A + \frac{B}{T}

Advanced Research Directions and Future Perspectives

Novel Derivatization Strategies for Enhanced Bioactivity

The presence of a nucleophilic amino group and a reactive ester group makes Methyl 4-aminopyridine-2-carboxylate an ideal candidate for structural modification to enhance biological activity. xsu.com The goal of derivatization is to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and target-binding affinity, to create analogues with improved therapeutic potential.

Key derivatization strategies include:

Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to form a wide range of amide and sulfonamide derivatives. This strategy is often employed to explore interactions with specific biological targets and can significantly alter the molecule's activity.

Schiff Base Formation: Condensation of the amino group with various aldehydes or ketones yields Schiff bases (imines). semanticscholar.org These derivatives introduce an azomethine group (-CH=N-), which can be crucial for coordinating with metal ions in metalloenzymes or for participating in hydrogen bonding with target receptors. semanticscholar.org The flexibility in choosing different aldehydes allows for fine-tuning the steric and electronic properties of the final compound. semanticscholar.orgresearchgate.net

N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on the amino group can influence the molecule's basicity and lipophilicity, which are critical parameters for pharmacokinetics.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, esters, or other functional groups. These modifications can introduce new interaction points for target binding or improve the compound's metabolic stability.

Research has shown that such structural modifications can lead to derivatives with a range of biological activities, including antimicrobial and antifungal properties. semanticscholar.org The strategic selection of substituents on an aromatic ring attached via a Schiff base linkage, for instance, has been shown to be a determining factor for the antimicrobial efficacy of the resulting agents. semanticscholar.org

Derivatization StrategyFunctional Group TargetedPotential Bioactivity EnhancementExample Derivative Class
AcylationAmino Group (-NH2)Improved target binding, altered solubilityAmides
Schiff Base FormationAmino Group (-NH2)Introduction of new coordination sites, enhanced lipophilicityImines
Hydrolysis & AmidationEster Group (-COOCH3)New hydrogen bonding capabilities, improved metabolic stabilityCarboxamides

Exploration of New Application Areas in Materials Science

Beyond its biomedical potential, the distinct electronic properties and structural features of this compound make it a promising building block for advanced functional materials. xsu.comorganicintermediate.com The pyridine (B92270) ring, being an electron-deficient aromatic system, combined with an electron-donating amino group, creates a push-pull electronic environment that is desirable in materials science.

Current and future research directions include:

Organic Semiconductor Materials: The unique molecular structure and electronic properties of the compound are being explored for the preparation of organic semiconductor materials. organicintermediate.com The pyridine ring and the amino group can participate in electron transport and transfer, which are fundamental processes for semiconductor function. organicintermediate.com These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Application AreaKey Property of this compoundPotential MaterialResulting Improvement
Organic ElectronicsUnique electronic structure (push-pull system)Organic SemiconductorsEnhanced charge transport/transfer properties
Polymer ChemistryReactive amino groupModified Epoxy ResinsImproved thermal stability and mechanical strength
Advanced PolymersHeterocyclic structureNitrogen-containing polymersSpecialized electrical and thermal properties

Integration of Computational and Experimental Approaches for Drug Discovery

Modern drug discovery increasingly relies on the synergy between computational (in silico) and experimental methods to accelerate the identification and optimization of new therapeutic agents. mdpi.comco-ac.com This integrated approach is particularly valuable for exploring the therapeutic potential of scaffold molecules like this compound.

The workflow typically involves:

Target Identification and Virtual Screening: Computational tools are used to identify potential biological targets. Subsequently, large virtual libraries of derivatives based on the this compound scaffold can be screened against the three-dimensional structure of a target protein using molecular docking simulations. nih.gov This process predicts the binding affinity and mode of interaction for thousands of virtual compounds, prioritizing a smaller, more manageable number for synthesis. co-ac.com

In Silico ADMET Prediction: Before synthesis, the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of the most promising virtual hits are predicted using computational models. nih.gov This step helps to eliminate candidates that are likely to fail later in development due to poor ADMET profiles.

Chemical Synthesis: The highest-ranking candidates from the in silico analysis are then synthesized in the laboratory. This targeted synthesis approach saves significant time and resources compared to traditional large-scale, untargeted synthesis.

Experimental Validation: The synthesized compounds undergo experimental (in vitro) testing to validate the computational predictions. nih.gov This includes assays to measure their actual binding affinity to the target and their biological activity. Promising candidates can then advance to further preclinical studies.

This iterative cycle of computational design, synthesis, and experimental testing allows for the rapid refinement of molecular structures to optimize both potency and drug-like properties. cmjpublishers.com

Sustainable Synthesis and Green Chemistry Approaches

The growing emphasis on environmental responsibility in the chemical industry is driving the development of sustainable and green synthesis methods for important chemical intermediates. rasayanjournal.co.in For pyridine derivatives, this involves moving away from traditional methods that may use hazardous reagents or generate significant waste. rasayanjournal.co.in

Future research into the synthesis of this compound and its derivatives will likely focus on green chemistry principles: mdpi.com

Catalysis: Utilizing catalysts (including biocatalysts) to enable reactions with higher efficiency and selectivity, reducing the formation of byproducts. rasayanjournal.co.in

Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically shorten reaction times, increase product yields, and often allows for the use of greener solvents or even solvent-free conditions. rasayanjournal.co.inmdpi.com

Ultrasonication: The use of ultrasound as an energy source can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. rasayanjournal.co.in

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids. rasayanjournal.co.in

Biocatalytic Routes: Exploring the use of enzymes or whole microorganisms to perform specific chemical transformations, which can offer high selectivity under mild conditions and generate less waste. ukri.org Research into biocatalytic routes for producing substituted pyridines from sustainable biomass sources is an active area of investigation. ukri.org

Adopting these approaches can lead to more economical and environmentally friendly processes for manufacturing this compound, aligning its production with the principles of modern green chemistry. ijcce.ac.ir

Green Chemistry ApproachPrinciplePotential Advantage over Traditional Synthesis
Microwave-Assisted SynthesisAlternative energy sourceShorter reaction times, higher yields, reduced solvent use
BiocatalysisUse of enzymes/microbesHigh selectivity, mild reaction conditions, use of renewable feedstocks
Solvent-Free ReactionsElimination of solventReduced waste, simplified purification, lower environmental impact
UltrasonicationEnergy from sound wavesIncreased reaction rates, improved energy efficiency

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 4-aminopyridine-2-carboxylate, and how do they influence experimental design?

  • Answer : The compound (CAS 71469-93-7) has a molecular weight of 152.15 g/mol, a melting point of 129–130°C, and a density of 1.238 g/cm³ . These properties are critical for solubility studies (e.g., solvent selection for reactions) and thermal stability assessments. For instance, the low melting point suggests sensitivity to high-temperature conditions, requiring controlled environments during synthesis or purification.

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

  • Answer : The MSDS indicates hazards via inhalation, skin contact, and ingestion . Researchers should:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Follow first-aid measures: Flush eyes with water for 15 minutes, wash skin with soap/water, and seek medical attention if ingested .
  • Store the compound in a cool, dry place away from incompatible materials (e.g., strong oxidizers).

Q. What synthetic routes are available for this compound, and how is purity confirmed?

  • Answer : While direct synthesis protocols are not detailed in the evidence, analogous pyridine derivatives are synthesized via acyl chloride intermediates (e.g., using thionyl chloride for carboxylation) . Purity is typically confirmed via:

  • HPLC for quantitative analysis.
  • NMR spectroscopy (¹H/¹³C) to verify structural integrity .
  • Melting point determination to assess crystallinity .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and ORTEP-III aid in structural characterization?

  • Answer :

  • SHELX programs (e.g., SHELXL) refine small-molecule crystal structures, enabling precise determination of bond lengths, angles, and electron density maps .
  • ORTEP-III visualizes thermal ellipsoids and molecular geometry, critical for analyzing steric effects or hydrogen-bonding networks .
  • Example workflow: Collect X-ray diffraction data → solve phase problem with SHELXD → refine using SHELXL → visualize with ORTEP-III .

Q. What methodologies apply to conformational analysis of the pyridine ring in this compound?

  • Answer : Ring puckering coordinates (amplitude q and phase angle φ) can quantify non-planar distortions . For this compound:

  • Calculate displacements of atoms from the mean ring plane using crystallographic data.
  • Apply Cremer-Pople parameters to classify puckering modes (e.g., envelope, half-chair) .
  • Compare with DFT-optimized geometries to assess energetically favorable conformers.

Q. How does this compound serve as an intermediate in medicinal chemistry?

  • Answer : The compound’s aminopyridine core is a scaffold for bioactive molecules. Examples include:

  • Anticancer agents : Functionalize the amino group with alkylating moieties (e.g., ethyl or benzyl groups) to enhance DNA intercalation .
  • Enzyme inhibitors : Modify the carboxylate moiety to mimic substrate transition states (e.g., phosphonate analogs for kinase inhibition) .
  • Structure-activity relationship (SAR) studies often correlate substituent electronegativity with potency .

Key Methodological Recommendations

  • Crystallography : Use high-resolution X-ray data (≤1.0 Å) with SHELXL for accurate refinement of hydrogen atoms .
  • Safety : Conduct toxicity assays (e.g., Ames test) if exploring biological applications, as toxicological data are limited .
  • Synthesis : Optimize reaction yields via microwave-assisted synthesis for faster kinetics, given the compound’s thermal sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.